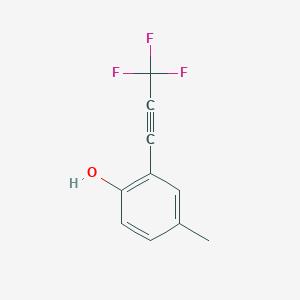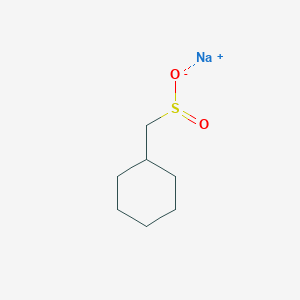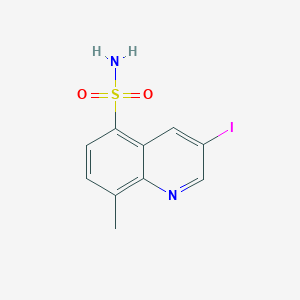
3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol is a compound that features a pyrazole ring substituted with an amino group and a propane-1,2-diol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 4-amino-1H-pyrazole with an appropriate diol derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated propane-1,2-diol under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated compounds or acylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets .
相似化合物的比较
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the propane-1,2-diol moiety.
4-amino-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of the diol moiety.
5-amino-3-(4-methoxyphenyl)-1H-pyrazole: Substituted with a methoxyphenyl group instead of the diol moiety
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)propane-1,2-diol is unique due to the presence of both an amino group and a diol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
属性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
3-(4-aminopyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H11N3O2/c7-5-1-8-9(2-5)3-6(11)4-10/h1-2,6,10-11H,3-4,7H2 |
InChI 键 |
GOVGMGLEJNCBAH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)




![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
